![molecular formula C20H26N4O B7706040 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide (BMN-673) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It was developed as a potential cancer therapy due to its ability to selectively kill cancer cells while sparing normal cells.
作用機序
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide inhibits PARP enzymes, which are involved in DNA repair. Cancer cells have a higher reliance on PARP-mediated DNA repair pathways than normal cells, making them more sensitive to PARP inhibitors like N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. The inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in animal models and in early-phase clinical trials. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in preclinical studies.
実験室実験の利点と制限
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, its high potency and selectivity may also limit its usefulness in certain experimental settings. Additionally, the cost and availability of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide may be a limiting factor for some researchers.
将来の方向性
There are several potential future directions for N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide research. One area of interest is the development of combination therapies that include N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. PARP inhibitors have been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict response to N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. This could help to identify patients who are most likely to benefit from treatment with N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. Finally, there is ongoing research into the development of next-generation PARP inhibitors that may have improved efficacy and/or reduced toxicity compared to current PARP inhibitors like N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide.
合成法
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a pyrazolo[3,4-b]quinoline intermediate, which is then reacted with a butylamine derivative to form the final product. The synthesis has been optimized to produce N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide with high purity and yield.
科学的研究の応用
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies as a single agent and in combination with other cancer therapies. N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been found to be effective against a wide range of cancer types, including breast, ovarian, lung, and prostate cancers.
特性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-6-8-18(25)22-19-16-13-15-12-14(3)9-10-17(15)21-20(16)24(23-19)11-7-5-2/h9-10,12-13H,4-8,11H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLIZOORNROTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

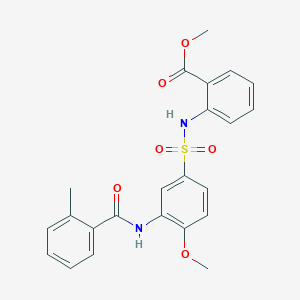

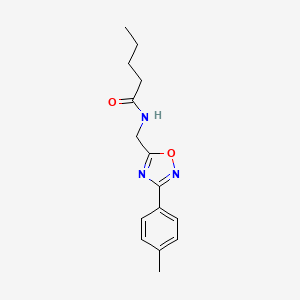
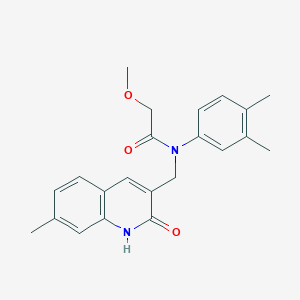
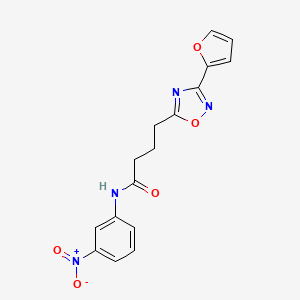
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
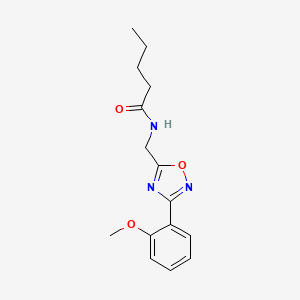
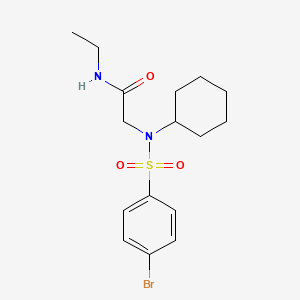
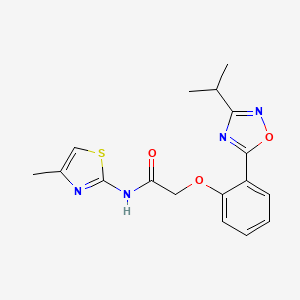
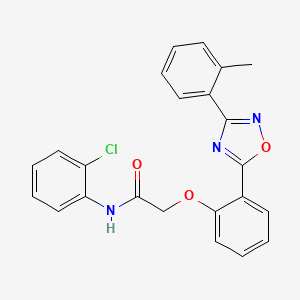
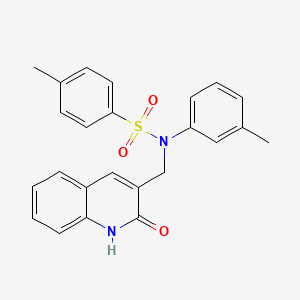


![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)